5-Methoxy-1H-indazole-6-carboxylic acid chemical structure and properties
5-Methoxy-1H-indazole-6-carboxylic acid chemical structure and properties
This guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-Methoxy-1H-indazole-6-carboxylic acid , a critical scaffold in modern drug discovery.
CAS Registry Number: 1227268-58-7 Molecular Formula: C₉H₈N₂O₃ Molecular Weight: 192.17 g/mol
Executive Summary & Chemical Profile
5-Methoxy-1H-indazole-6-carboxylic acid represents a "privileged scaffold" in medicinal chemistry. Its structural architecture combines the hydrogen-bond donor/acceptor capabilities of the indazole core with a solubilizing carboxylic acid tail and an electron-donating methoxy group. This specific substitution pattern (5-OMe, 6-COOH) is frequently utilized to modulate lipophilicity and target engagement in kinase inhibitors and G-protein coupled receptor (GPCR) agonists (specifically GPR120).
Physicochemical Properties
| Property | Value / Description | Source/Note |
| Appearance | Off-white to pale yellow solid | Observed in analogs |
| Solubility | Low in water; Soluble in DMSO, DMF, MeOH | Amphoteric nature |
| pKa (Acid) | ~4.2 (Carboxylic acid) | Predicted |
| pKa (Base) | ~1.5 (Indazole N2 protonation) | Predicted |
| pKa (Indazole NH) | ~13.8 (Deprotonation) | Predicted |
| LogP | ~1.4 | Lipophilic core, polar tail |
| H-Bond Donors | 2 (COOH, Indazole-NH) | Critical for binding |
| H-Bond Acceptors | 4 (C=O, OMe, Indazole N2, OH) |
Structural Analysis & Pharmacophore Logic
The molecule functions as a versatile pharmacophore. The indazole core mimics the adenine ring of ATP, making it a potent scaffold for kinase inhibition (binding to the hinge region). The 6-position carboxylic acid serves as a "warhead" or a handle for further derivatization (e.g., amide coupling to extend into solvent-exposed regions of a protein), while the 5-methoxy group provides steric bulk and electronic modulation.
Pharmacophore Visualization
The following diagram illustrates the key interaction points of the molecule within a theoretical binding pocket.
Caption: Pharmacophore map highlighting the dual-role of the indazole core as a hinge binder and the carboxylic acid as a vector for solubility or extension.[1][2]
Synthetic Pathways
Synthesis of 5,6-disubstituted indazoles requires precise regiocontrol. The most robust route avoids direct electrophilic substitution on the indazole ring (which often favors the 3-position) and instead builds the ring from a pre-functionalized benzene precursor.
Recommended Route: The Fluorobenzaldehyde Cyclization
This route is preferred for its scalability and regioselectivity. It utilizes a nucleophilic aromatic substitution followed by hydrazine cyclization.
Step 1: Precursor Assembly
-
Starting Material: 4-Bromo-2-fluoro-5-methoxybenzaldehyde.
-
Reagent: Hydrazine hydrate (
). -
Mechanism: Hydrazine attacks the aldehyde to form a hydrazone, followed by an intramolecular
displacement of the fluorine atom to close the pyrazole ring.
Step 2: Carbonylation (The Critical Step)
-
Substrate: 6-Bromo-5-methoxy-1H-indazole.
-
Reagents:
(cat.), CO (gas or surrogate), MeOH, . -
Transformation: Palladium-catalyzed carbonylation converts the aryl bromide directly to the methyl ester.
Step 3: Hydrolysis
Synthesis Workflow Diagram
Caption: Step-wise synthetic route from fluorobenzaldehyde precursor to final carboxylic acid via palladium-catalyzed carbonylation.
Detailed Experimental Protocols
Note: These protocols are generalized from standard indazole chemistry and should be optimized for specific laboratory conditions.
Protocol A: Synthesis of 6-Bromo-5-methoxy-1H-indazole
-
Setup: Charge a round-bottom flask with 4-bromo-2-fluoro-5-methoxybenzaldehyde (1.0 eq) and ethanol (10 vol).
-
Addition: Add hydrazine hydrate (5.0 eq) dropwise at room temperature.
-
Reaction: Heat to reflux (
) for 4–6 hours. Monitor by LC-MS for disappearance of aldehyde. -
Workup: Cool to room temperature. The product often precipitates. Pour into ice water. Filter the solid, wash with water, and dry under vacuum.[2][6]
-
Expected Yield: 75–85%.[1]
-
Protocol B: Hydrolysis to the Carboxylic Acid
-
Dissolution: Dissolve methyl 5-methoxy-1H-indazole-6-carboxylate (1.0 eq) in a mixture of THF:MeOH:Water (3:1:1).
-
Base Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
-
Execution: Stir at
for 2 hours. -
Isolation:
Medicinal Chemistry Applications
GPR120 Agonism (Diabetes & Metabolic Disease)
Research indicates that indazole-6-carboxylic acid derivatives act as potent agonists for GPR120 (FFAR4), a target for type 2 diabetes. The carboxylic acid moiety mimics the polar head group of endogenous fatty acids, while the indazole core provides a rigid scaffold that reduces conformational entropy compared to linear fatty acids.
-
Mechanism: The acid forms an ionic interaction with Arg99 in the GPR120 binding pocket.
-
Optimization: The 5-methoxy group improves metabolic stability compared to a naked phenyl ring by blocking metabolic oxidation at the para-position relative to the acid.
Kinase Inhibition (Oncology)
In kinase inhibitors (e.g., VEGFR, FGFR targets), the indazole Nitrogen-1 (NH) and Nitrogen-2 (N) act as a donor-acceptor pair to bind the kinase hinge region.
-
Role of 6-COOH: Often converted to an amide to reach the "solvent front" or "back pocket" of the kinase, improving selectivity.
-
Role of 5-OMe: Occupies the hydrophobic pocket behind the ATP binding site, increasing affinity.
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or decarboxylation over long periods.
References
-
PubChem. "5-methoxy-1H-indazole-6-carboxylic acid (Compound)." National Library of Medicine. Link
-
McCoull, W., et al. (2017). "Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy." Journal of Medicinal Chemistry. Link
-
BenchChem. "Discovery and synthesis of novel indazole derivatives." Technical Guide. Link
-
Sigma-Aldrich. "6-Methoxy-1H-indazole-5-carboxylic acid (isomer analog data)." Link
-
Organic Syntheses. "Indazole Synthesis Methodologies." Org. Synth. Coll. Vol. 3. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-Methoxy-1H-indazole-6-carboxylic acid (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. 5-Methoxy-1H-indazole-6-carboxylic acid (1 x 100 mg) | Reagentia [reagentia.eu]
- 5. 5-Methoxy-1H-indazole-6-carboxylic acid (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 6. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 7. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
